2-Amino-2-methylbutanenitrile

Description

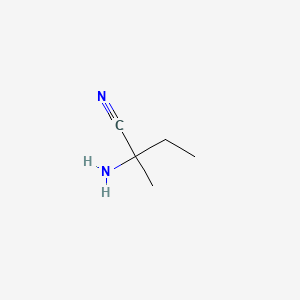

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-3-5(2,7)4-6/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLSEQJEXYHVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 | |

| Record name | 2-AMINO-2-METHYL-BUTANE NITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027572 | |

| Record name | 2-Amino-2-methyl-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-methyl-butane nitrile appears as a yellow liquid with an ammonia-like odor. About the same density as water and insoluble in water. Toxic by ingestion, absorption and inhalation. May irritate eyes. Produces toxic fumes during combustion. Used to make other chemicals., Liquid | |

| Record name | 2-AMINO-2-METHYL-BUTANE NITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanenitrile, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4475-95-0 | |

| Record name | 2-AMINO-2-METHYL-BUTANE NITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-2-methylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4475-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-methylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004475950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-methyl-butyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-METHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96C083460 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-2-methylbutanenitrile chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive chemical profile of this compound (CAS No. 4475-95-0), a pivotal intermediate in advanced organic synthesis. With its unique structural arrangement—a quaternary carbon atom featuring both an amino and a nitrile group—this compound serves as a versatile building block for α,α-disubstituted amino acids and various heterocyclic systems. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic signature, chemical reactivity, and applications. Furthermore, it outlines critical safety and handling protocols essential for laboratory and industrial settings.

Introduction: A Versatile Bifunctional Intermediate

This compound is a bifunctional organic compound featuring an amine and a nitrile group attached to the same tertiary carbon. This structure makes it a valuable precursor in a multitude of chemical transformations. Its primary utility lies in its role as a key intermediate for the synthesis of α,α-disubstituted amino acids, which are of significant interest in peptide and pharmaceutical chemistry. The incorporation of these non-proteinogenic amino acids can induce specific conformational constraints in peptides, enhancing their biological activity and metabolic stability. The nitrile group itself is a significant pharmacophore found in over 30 FDA-approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification.[1][2] Understanding the fundamental chemical properties of this compound is therefore crucial for its effective application in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[3][4]

Synthesis: The Strecker Reaction as the Cornerstone

The most direct and widely employed method for synthesizing α-aminonitriles, including this compound, is the Strecker synthesis.[5][6] First discovered by Adolph Strecker in 1850, this one-pot, three-component reaction is celebrated for its efficiency and high atom economy.[5][7]

Reaction Mechanism

The synthesis of this compound via the Strecker reaction begins with 2-butanone. The reaction proceeds through two key stages:

-

Iminium Ion Formation: The carbonyl group of 2-butanone reacts with ammonia (or an ammonium salt like NH₄Cl) to form a hemiaminal intermediate, which then dehydrates to yield a reactive iminium ion.[7][8]

-

Nucleophilic Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN), sodium cyanide (NaCN), or potassium cyanide (KCN), then performs a nucleophilic attack on the iminium carbon, resulting in the final α-aminonitrile product.[7][8]

To mitigate the risks associated with highly toxic HCN, modern protocols often utilize cyanide salts in buffered media or trimethylsilyl cyanide (TMSCN), which can be used under milder, often Lewis acid-catalyzed, conditions.[8][9]

Figure 1: General workflow of the Strecker synthesis for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Causality: This protocol utilizes sodium cyanide and ammonium chloride, which react in situ to generate the necessary ammonia and cyanide ions under controlled pH, avoiding the direct handling of HCN gas. The reaction is performed in an ice bath to manage the exothermicity of the cyanide addition.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Prepare a solution of ammonium chloride (1.1 eq) and sodium cyanide (1.05 eq) in deionized water. Cool the solution to 0-5 °C in an ice-water bath.

-

Substrate Addition: Add 2-butanone (1.0 eq) to the dropping funnel and add it dropwise to the stirred aqueous solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours to ensure the reaction proceeds to completion. Monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for designing experimental setups, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 4475-95-0 | [10][11][12] |

| Molecular Formula | C₅H₁₀N₂ | [10][12][13] |

| Molecular Weight | 98.15 g/mol | [10][11][13] |

| Appearance | Yellow liquid with an ammonia-like odor | [10] |

| Density | 0.907 g/cm³ | [11][12] |

| Boiling Point | 193.3 °C at 760 mmHg | [11][12] |

| Flash Point | 70.7 °C | [11][12] |

| Solubility | Insoluble in water | [10] |

| Refractive Index (n20/D) | 1.442 | [11][12] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and assessing the purity of synthesized this compound.[14][15] The expected spectral data are detailed below.

| Spectroscopy | Technique | Expected Signals / Bands |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR | - -NH₂: Broad singlet, chemical shift varies with concentration and solvent. Exchanges with D₂O.[16] - -CH₂- (ethyl): Quartet. - -CH₃ (ethyl): Triplet. - -CH₃ (methyl): Singlet. |

| ¹³C NMR | - C≡N (nitrile): ~120-125 ppm. - C(NH₂)(CN) (quaternary): Signal for the central carbon. - Signals for the ethyl and methyl carbons. | |

| Infrared (IR) Spectroscopy | FT-IR | - N-H stretch (amine): Two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[17] - C-H stretch (alkane): ~2850-3000 cm⁻¹. - C≡N stretch (nitrile): Sharp, medium intensity band around 2220-2260 cm⁻¹.[16] |

| Mass Spectrometry (MS) | ESI-MS | - [M+H]⁺: Expected at m/z 99.09. |

Reactivity and Key Chemical Transformations

The synthetic utility of this compound stems from the distinct reactivity of its amino and nitrile functional groups. These groups can be transformed into a wide array of other functionalities, making it a versatile synthetic intermediate.[18]

-

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding α-amino acid, 2-amino-2-methylbutanoic acid, or the intermediate α-amino amide.[8][18] This transformation is fundamental to its application as an amino acid precursor.

-

Reduction of the Nitrile: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction produces 1,2-diamines, which are valuable building blocks in their own right.[8][18]

-

Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, and formation of Schiff bases.

Figure 2: Key chemical transformations of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.

-

Precursor to Constrained Amino Acids: As previously mentioned, it is a direct precursor to 2-amino-2-methylbutanoic acid. This α,α-disubstituted amino acid, when incorporated into peptides, restricts conformational flexibility, which can lead to increased receptor selectivity, enhanced potency, and improved resistance to enzymatic degradation.

-

Synthesis of Heterocycles: The bifunctional nature of this molecule allows it to be used in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[3]

-

Nitrile as a Pharmacophore: The nitrile group is increasingly recognized for its favorable properties in drug design. It is relatively stable to metabolism, polar, and can act as a hydrogen bond acceptor.[1][2] Its linear geometry can also be exploited to probe binding pockets without introducing significant steric bulk.

Safety, Handling, and Toxicology

This compound is a toxic and flammable substance that requires strict safety protocols for handling. All work should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[10][19] |

| Flammability | Flammable liquid and vapor.[10][20] |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause eye irritation.[10] |

Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) before handling.

Safe Handling and Emergency Protocols

-

Engineering Controls: Always handle in a well-ventilated area, preferably a chemical fume hood.[19] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][19]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[19][21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from ignition sources and strong oxidizing agents.[21] Recommended storage temperature is 2-8°C.[11]

-

Spill Response: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[10] Do not allow the material to enter waterways.[10]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][22]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]

-

Conclusion

This compound is a fundamentally important chemical intermediate with a rich and versatile chemistry. Its synthesis is dominated by the robust and efficient Strecker reaction. The dual functionality of the amino and nitrile groups allows for a diverse range of chemical transformations, solidifying its role as a valuable building block in organic synthesis. For researchers in pharmaceutical and agrochemical development, a thorough understanding of its properties, reactivity, and handling requirements is essential to fully exploit its synthetic potential in creating novel and complex molecules.

References

- NROChemistry. Strecker Synthesis.

- Wikipedia. Strecker amino acid synthesis.

- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

- CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.

- Organic Chemistry Portal. Strecker Synthesis.

- PubChem. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830.

- Chemsrc. This compound | CAS#:4475-95-0.

- ChemSynthesis. This compound - 4475-95-0.

- PubChem. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137.

- ChemSynthesis. 2-amino-3-fluoro-3-methylbutanenitrile.

- Fiveable. 2-methylbutanenitrile Definition.

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

- PubChem. 2-Hydroxy-2-methylbutyronitrile | C5H9NO | CID 97823.

- Human Metabolome Database. Showing metabocard for (2R)-2-Hydroxy-2-methylbutanenitrile (HMDB0060309).

- European Journal of Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.

- Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:4475-95-0 | Chemsrc [chemsrc.com]

- 12. guidechem.com [guidechem.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 15. lehigh.edu [lehigh.edu]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. fiveable.me [fiveable.me]

- 19. chemicalbook.com [chemicalbook.com]

- 20. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. chemicalbook.com [chemicalbook.com]

2-Amino-2-methylbutanenitrile CAS number

An In-depth Technical Guide to 2-Amino-2-methylbutanenitrile (CAS No. 4475-95-0)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal α-aminonitrile intermediate in modern organic synthesis. Identified by its CAS Number 4475-95-0, this compound is a critical building block for the synthesis of α,α-disubstituted amino acids and various heterocyclic compounds, making it highly relevant to researchers, scientists, and professionals in drug development and fine chemical manufacturing. This document details its physicochemical properties, explores the mechanistic intricacies of its synthesis via the Strecker reaction, provides a detailed experimental protocol, discusses its key applications, and outlines essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring both an amine and a nitrile functional group attached to the same tertiary carbon. This unique structure makes it a valuable precursor for more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₁₀N₂ | [1][3][4] |

| Molecular Weight | 98.15 g/mol | [1][3] |

| Appearance | Yellow liquid with an ammonia-like odor | [1] |

| Boiling Point | 193.3°C at 760 mmHg | [3] |

| Density | 0.907 g/cm³ | [3] |

| Flash Point | 70.7°C | [3] |

| Solubility | Insoluble in water | [1] |

| SMILES | CCC(C)(C#N)N | [1] |

| InChIKey | JCLSEQJEXYHVTC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights: The Strecker Reaction

The most direct and widely employed method for synthesizing α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[5][6] This multicomponent reaction is valued for its atom economy and straightforward approach, combining a ketone or aldehyde, an amine, and a cyanide source.[7] For this compound, the synthesis starts from 2-butanone.

Reaction Mechanism

The synthesis proceeds through a two-part mechanism. The initial phase involves the formation of an iminium ion, which is then subjected to nucleophilic attack by a cyanide ion.

-

Iminium Ion Formation: 2-Butanone reacts with ammonia in a condensation reaction. The carbonyl oxygen is protonated, followed by a nucleophilic attack from ammonia. Subsequent dehydration yields a reactive iminium ion intermediate.[5][8]

-

Cyanide Addition: A cyanide source, such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), provides the cyanide ion (CN⁻). This potent nucleophile attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile product.[5][8]

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative procedure for the synthesis of this compound. Causality : Each step is designed to control the reaction kinetics and maximize yield while ensuring safety. The use of highly toxic cyanide salts necessitates strict adherence to safety protocols.

Materials:

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of ammonium chloride in 40 mL of deionized water. Add 20 mL of methanol. This aqueous methanol solution serves to dissolve both the organic ketone and inorganic salts.

-

Addition of Reactants: Cool the flask in an ice-water bath to 0-5 °C. The low temperature is crucial to control the exothermic nature of the reaction and to minimize side reactions. Add 9.0 g (12.5 mL) of 2-butanone to the flask with gentle stirring.

-

Cyanide Addition (CRITICAL STEP): In a separate beaker, carefully dissolve 7.5 g of sodium cyanide in 20 mL of deionized water. Perform this step in a certified fume hood with appropriate personal protective equipment (PPE), including cyanide-rated gloves. Slowly add the sodium cyanide solution to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. The ether extracts the organic product from the aqueous phase.

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.

-

Drying and Filtration: Dry the ether layer over anhydrous magnesium sulfate. The MgSO₄ is a drying agent that removes residual water. Filter the solution to remove the drying agent.

-

Purification: Remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Chemical Synthesis

This compound is not typically an end-product but rather a versatile intermediate. Its bifunctional nature is key to its utility.

-

Precursor to Amino Acids: The most significant application of α-aminonitriles is their role as precursors to α-amino acids via hydrolysis of the nitrile group.[5][8] this compound specifically yields 2-amino-2-methylbutanoic acid, an α,α-disubstituted amino acid. These non-proteinogenic amino acids are of great interest in peptide-based drug design as they can introduce conformational constraints and increase resistance to enzymatic degradation.

-

Pharmaceutical Intermediates: The nitrile group is a well-established pharmacophore in drug design.[9] It can act as a bioisostere for carbonyl or hydroxyl groups and often serves as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[10] As such, aminonitriles are valuable starting points for the synthesis of various active pharmaceutical ingredients (APIs).[11][12]

-

Synthesis of Heterocycles: The amine and nitrile functionalities can participate in various cyclization reactions to form nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Safety, Handling, and Storage

Due to its toxicity and reactivity, this compound must be handled with care.

-

Hazards: The compound is toxic by ingestion, dermal absorption, and inhalation.[1] It is classified as a flammable liquid.[1] Contact with strong acids can lead to the release of highly toxic hydrogen cyanide gas.

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[13][14] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] All equipment must be properly grounded to prevent static discharge.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][15] It should be stored separately from strong oxidizing agents and acids.

Conclusion

This compound (CAS No. 4475-95-0) is a cornerstone intermediate in organic synthesis. Its efficient production via the Strecker reaction and its utility as a precursor to valuable α,α-disubstituted amino acids and other complex molecules underscore its importance in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, properties, and handling protocols is essential for its safe and effective utilization in research and development.

References

- NROChemistry. Strecker Synthesis.

- Wikipedia. Strecker amino acid synthesis.

- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

- CABI Digital Library. Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.

- Organic Chemistry Portal. Strecker Synthesis.

- PubChem. 2-Amino-2-methylbutyronitrile.

- Chemsrc. This compound | CAS#:4475-95-0.

- ChemSynthesis. This compound.

- PubChem. 2-Amino-3-methylbutanenitrile.

- Google Patents. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.

- Chemical Synthesis Database. 2-amino-3-fluoro-3-methylbutanenitrile.

- SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:4475-95-0 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

2-Amino-2-methylbutanenitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate. The primary focus is on the Strecker synthesis, the most prevalent and industrially relevant method for producing α-aminonitriles from ketones.[1][2] This document delineates the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical safety procedures for handling cyanide-containing reagents. Furthermore, it touches upon purification techniques and alternative synthetic strategies. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this synthesis pathway.

Introduction: The Significance of this compound

This compound (CAS 4475-95-0) is an organic compound featuring both an amine and a nitrile functional group attached to the same tertiary carbon.[3][4] This unique structure makes it a versatile building block in organic synthesis. α-Aminonitriles are crucial precursors for the synthesis of α-amino acids, which are the fundamental components of proteins and have wide applications in pharmaceuticals and agrochemicals.[5][6] The nitrile group can be hydrolyzed to a carboxylic acid, while the amine group provides a site for further functionalization, making this class of compounds highly valuable in the development of complex molecules.[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 4475-95-0 | [4] |

| Molecular Formula | C₅H₁₀N₂ | [4][9] |

| Molecular Weight | 98.15 g/mol | [4][9] |

| Appearance | Yellow liquid with an ammonia-like odor | [4] |

| Solubility | Insoluble in water | [4] |

The Strecker Synthesis: A Classic and Efficient Pathway

First reported by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction that produces an α-aminonitrile from a carbonyl compound (aldehyde or ketone), ammonia, and a cyanide source.[2][10] This method remains one of the most efficient and widely used routes for preparing α-aminonitriles and their derivative amino acids.[10][11]

Reaction Mechanism

The synthesis of this compound from 2-butanone proceeds through two principal mechanistic stages: the formation of an imine intermediate, followed by the nucleophilic addition of cyanide.[7][8]

-

Imine Formation: The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone, enhancing its electrophilicity. Ammonia then acts as a nucleophile, attacking the carbonyl carbon.[7][8] Subsequent proton exchange and elimination of a water molecule result in the formation of an iminium ion, which deprotonates to yield the corresponding imine intermediate.[8]

-

Cyanide Addition: A cyanide ion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), then performs a nucleophilic attack on the electrophilic carbon of the imine.[6][8] This step forms a new carbon-carbon bond and yields the final product, this compound.[7]

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Disclaimer: This procedure involves the use of extremely hazardous materials, specifically sodium cyanide. All operations must be conducted by trained personnel within a certified chemical fume hood.[12] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles, must be worn at all times.[13] An emergency plan and a cyanide antidote kit should be readily available. Never work alone when handling cyanides.[12]

Reagents and Materials

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| Ammonium Chloride (NH₄Cl) | 40.1 g | 0.75 mol | Acts as an ammonia source and mild acid catalyst.[7] |

| Sodium Cyanide (NaCN) | 36.8 g | 0.75 mol | EXTREMELY TOXIC . Handle with extreme caution.[12] |

| 2-Butanone (MEK) | 43.5 g (54 mL) | 0.60 mol | Starting carbonyl compound.[14] |

| Ammonia (aqueous, 28-30%) | 100 mL | - | Provides the amine component. |

| Dichloromethane (CH₂Cl₂) | 300 mL | - | For extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - | For drying the organic phase. |

| Deionized Water | As needed | - |

Synthesis Workflow

The synthesis can be broken down into four main stages: reaction setup, reaction execution, product workup, and purification.

Step-by-Step Procedure

-

Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine ammonium chloride, sodium cyanide, concentrated aqueous ammonia, and water. Place the flask in an ice-water bath to cool the solution to below 10°C. CAUTION: This step should be performed slowly in a well-ventilated fume hood as some HCN gas may evolve.[13]

-

Addition of Ketone: Slowly add 2-butanone to the stirred reaction mixture via the dropping funnel over approximately 1.5 to 2 hours.[15] Ensure the internal temperature of the reaction mixture is maintained below 15°C during the addition.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 18-24 hours to ensure the reaction goes to completion.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with 100 mL portions of dichloromethane.[2][15]

-

Workup - Washing and Drying: Combine all organic layers and wash once with a saturated sodium chloride (brine) solution. Dry the combined organic phase over anhydrous sodium sulfate for at least one hour, then filter to remove the drying agent.[16]

-

Purification: Remove the dichloromethane solvent using a rotary evaporator at reduced pressure. The resulting crude oil can then be purified by vacuum distillation to yield the pure this compound.[2][16]

Safety and Handling of Cyanides

The paramount concern in this synthesis is the safe handling of cyanide salts and the potential generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[12][13] The cyanide ion is a potent cellular toxin that inhibits aerobic respiration.[12]

Core Safety Protocols

A multi-layered approach to safety is mandatory when performing this synthesis.

-

Engineering Controls: All work involving cyanide compounds must be conducted within a certified chemical fume hood to prevent inhalation of HCN gas or cyanide dusts.[17][13]

-

Administrative Controls: Never work with cyanides alone.[12] Always inform colleagues before beginning work. Access to cyanide storage areas should be restricted.[18]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, and safety goggles. When handling cyanides, impervious nitrile gloves are required; double-gloving is strongly recommended.[13]

-

Incompatible Materials: Cyanide salts must be stored and handled separately from acids. Contact with acid liberates deadly HCN gas.[18][19] They should also be kept away from oxidizing agents.[19]

-

Decontamination and Waste: All glassware and surfaces that come into contact with cyanides should be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[13] All contaminated materials, including gloves, wipes, and rinses, must be collected and disposed of as hazardous cyanide waste.

Alternative Synthetic Approaches

While the classic Strecker synthesis is robust, several modern variations have been developed to improve yields, safety, or enantioselectivity.

-

Use of Trimethylsilyl Cyanide (TMSCN): TMSCN is often used as a less hazardous cyanide source compared to HCN gas or alkali metal cyanides. These reactions are frequently catalyzed by various Lewis acids.[10]

-

Solvent-Free Conditions: Some protocols have been developed that run the three-component Strecker reaction under solvent-free conditions, which can lead to faster reaction times and simpler workups.[6]

-

Catalytic Asymmetric Synthesis: For applications requiring enantiomerically pure amino acids, asymmetric versions of the Strecker reaction have been developed. These typically involve the use of a chiral amine auxiliary or a chiral catalyst to induce stereoselectivity during the cyanide addition step.[8][10]

Conclusion

The Strecker synthesis provides a direct and efficient pathway to this compound from readily available starting materials like 2-butanone. The causality behind the experimental choices, from the use of ammonium chloride as an in-situ ammonia source to the careful temperature control, is rooted in maximizing the formation of the imine intermediate while ensuring the stability of the reactants. However, the high toxicity of the cyanide reagents necessitates a rigorous and unwavering commitment to safety protocols. The self-validating nature of the protocol lies in its careful, step-by-step process, where successful completion of each stage—from reaction to extraction and final purification—is confirmed before proceeding. By understanding the mechanism, adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for applications in pharmaceutical and chemical development.

References

- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.

- Cyanides. (2014, March 24). Division of Research Safety - University of Illinois.

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). LSU Health Shreveport.

- Chapter 2 Aromatic Polyketones from α-Aminonitriles. (n.d.). VTechWorks.

- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic-Chemistry.org.

- Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor.

- α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal.

- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.

- Cyanide. (n.d.). Occupational Health and Safety Authority.

- Strecker Synthesis. (n.d.). Master Organic Chemistry.

- The Role of 2-Amino-2-methylpropanenitrile in Advanced Chemical Synthesis. (n.d.). Tocan-Med.

- Strecker Synthesis. (n.d.). NROChemistry.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis. (n.d.). Google Patents.

- Strecker amino acid synthesis. (n.d.). Wikipedia.

- This compound. (2025, May 20). ChemSynthesis.

- 2-amino-3-fluoro-3-methylbutanenitrile. (2025, May 20). ChemSynthesis.

- This compound. (2025, August 25). Chemsrc.

- Synthesis of Alpha-Amino Acids. (n.d.). Sketchy.

- 2-Amino-2-methylbutyronitrile. (n.d.). PubChem.

- 2-Methylbutanenitrile: Purity and Applications for Pharmaceutical Intermediates. (n.d.). Tocan-Med.

- CN102295580A - Improved process of method for preparing 2-amino butyronitrile. (n.d.). Google Patents.

- Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. (n.d.). ResearchGate.

- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021, March 23). RSC Publishing.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Institutes of Health.

- 2-Amino-3-methylbutanenitrile. (n.d.). PubChem.

- Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocata- lytic Cross-Coupling. (n.d.). ChemRxiv.

- Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). National Institutes of Health.

- L-Proline, 2-methyl. (n.d.). Organic Syntheses.

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. - Division of Research Safety | Illinois [drs.illinois.edu]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. This compound | CAS#:4475-95-0 | Chemsrc [chemsrc.com]

- 15. CN102295580A - Improved process of method for preparing 2-amino butyronitrile - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. ohsa.mt [ohsa.mt]

- 19. uwindsor.ca [uwindsor.ca]

Introduction: A Versatile Chemical Building Block

An In-depth Technical Guide to the Molecular Structure of 2-Amino-2-methylbutanenitrile

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, synthesis via the Strecker reaction, detailed spectroscopic characterization, and essential safety protocols, offering field-proven insights grounded in authoritative scientific principles.

This compound (CAS No: 4475-95-0) is an α-aminonitrile, a class of organic compounds characterized by the presence of both an amine and a nitrile functional group attached to the same carbon atom.[1] This unique arrangement makes it a highly versatile intermediate in organic synthesis, particularly for the creation of α,α-disubstituted amino acids, which are crucial components in the development of novel pharmaceuticals and agrochemicals.[2][3] This document serves as a detailed resource on the synthesis, structural verification, and safe handling of this compound.

Molecular Structure and Physicochemical Properties

The structural identity of a molecule is the foundation of its chemical behavior. This compound possesses a quaternary chiral center, bestowing it with specific stereochemical properties.

Chemical Identity:

-

IUPAC Name: this compound[4]

Logical Structure of this compound```dot

graph "2_Amino_2_methylbutanenitrile" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Central Carbon C2 [label="C", pos="0,0!"];

// Substituents C_Me [label="CH₃", pos="-1.2,-0.5!"]; C_Et1 [label="CH₂", pos="1.2,-0.5!"]; C_Et2 [label="CH₃", pos="2.4,-0.5!"]; N_amine [label="NH₂", pos="0,1.2!"]; C_nitrile [label="C", pos="-0.8,0.8!"]; N_nitrile [label="N", pos="-1.4,1.4!"];

// Invisible node for nitrile bond CN_mid [pos="-1.1,1.1!", shape=point, width=0];

// Bonds C2 -- C_Me [label=""]; C2 -- C_Et1 [label=""]; C_Et1 -- C_Et2 [label=""]; C2 -- N_amine [label=""]; C2 -- C_nitrile [label=""]; C_nitrile -- CN_mid [label="", style=solid, len=0.5]; CN_mid -- N_nitrile [label="", style=solid, len=0.5];

// Triple bond for nitrile edge [style=solid, len=0.5]; C_nitrile -- N_nitrile [constraint=false, pos="p -1.0, 1.0! -1.6, 1.6!"]; C_nitrile -- N_nitrile [constraint=false, pos="p -0.9, 1.1! -1.5, 1.7!"];

}

Caption: Generalized workflow of the Strecker synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure both reproducibility and safety.

Disclaimer: This reaction is hazardous due to the use of highly toxic cyanide. It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An emergency cyanide poisoning antidote kit must be readily available.

Materials:

-

2-Butanone

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup (Causality: Control and Safety): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ammonium chloride in water. Cool the solution to 0-5 °C in an ice bath. This initial cooling is critical to control the exothermic reaction upon adding the ketone and cyanide, preventing the unwanted release of highly toxic hydrogen cyanide gas.

-

Addition of Reactants (Causality: Imine Formation): While maintaining the cold temperature, add 2-butanone to the stirred solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide over 30 minutes. The slow addition of cyanide ensures it reacts with the in-situ formed imine rather than hydrolyzing or releasing HCN gas.

-

Reaction Progression (Causality: Product Formation): After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Extended stirring at room temperature ensures the reaction proceeds to completion.

-

Workup and Extraction (Causality: Isolation of Product): Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Diethyl ether is an effective organic solvent for extracting the nonpolar aminonitrile product from the aqueous phase.

-

Washing (Causality: Removal of Impurities): Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water and water-soluble impurities.

-

Drying and Filtration (Causality: Removal of Water): Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. This step is crucial to remove all traces of water before solvent evaporation, as water can interfere with characterization and subsequent reactions.

-

Solvent Removal and Purification (Causality: Final Product Isolation): Remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence of its identity and purity.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Significance |

| 3300 - 3500 | N-H Stretch (Amine) | Medium | Confirms the presence of the primary amine group. |

| 2850 - 3000 | C-H Stretch (Aliphatic) | Strong | Indicates the methyl and ethyl hydrocarbon portions. [9] |

| ~2240 | C≡N Stretch (Nitrile) | Medium, Sharp | A characteristic peak confirming the nitrile group. [10] |

| 1370 - 1470 | C-H Bend (Aliphatic) | Variable | Part of the fingerprint region for the alkyl frame. [10] |

Table 3: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data is predicted for a CDCl₃ solvent, with chemical shifts (δ) in ppm. [11]

| Nucleus | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.0 | Triplet (t) | 3H | -CH₂-CH₃ (Ethyl group) |

| ¹H | ~1.3 | Singlet (s) | 3H | -CH₃ (Methyl group) |

| ¹H | ~1.6 | Quartet (q) | 2H | -CH₂ -CH₃ (Ethyl group) |

| ¹H | ~1.8 (broad) | Singlet (s) | 2H | -NH₂ (Amine protons) |

| ¹³C | ~10 | -CH₂-C H₃ (Ethyl group) | ||

| ¹³C | ~25 | -C H₃ (Methyl group) | ||

| ¹³C | ~35 | -C H₂-CH₃ (Ethyl group) | ||

| ¹³C | ~55 | C (NH₂)(CN) (Quaternary Carbon) |

| ¹³C | ~120 | | | -C ≡N (Nitrile Carbon) |

Table 4: Mass Spectrometry (MS) Data

MS confirms the molecular weight and provides insight into the molecule's fragmentation pattern under electron ionization (EI).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 98 | [C₅H₁₀N₂]⁺ (M⁺) | Molecular ion peak, confirming the molecular weight. |

| 69 | [M - C₂H₅]⁺ | Loss of the ethyl group, a common fragmentation pathway. |

Safety and Handling

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance requiring strict handling protocols.

-

Toxicity: The compound is toxic by ingestion, dermal absorption, and inhalation. [4]It can cause irritation to the eyes and skin.

-

Flammability: It is a flammable liquid. [4][12]All ignition sources must be eliminated from the handling area, and all equipment must be properly grounded. [4]* Reactivity: As an amine and a nitrile, it is incompatible with strong oxidizing acids, with which it can react violently. [4]Mixing with bases can potentially produce hydrogen cyanide gas. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-resistant lab coat. [13][14]All manipulations should be performed within a well-ventilated chemical fume hood. [13]

Conclusion

This compound is a structurally significant molecule whose synthesis and characterization rely on foundational principles of organic chemistry. Its bifunctional nature, containing both an amine and a nitrile on a quaternary carbon, makes it a valuable precursor for more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its structure, validated through robust spectroscopic analysis and synthesized via controlled protocols like the Strecker reaction, is paramount for its effective and safe utilization in research and development. This guide provides the necessary technical framework for professionals to confidently work with this versatile chemical intermediate.

References

- NROChemistry. Strecker Synthesis.

- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.

- Wikipedia. Strecker amino acid synthesis.

- Organic Chemistry Portal. Strecker Synthesis.

- PubChem. 2-Amino-2-methylbutyronitrile.

- Chemsrc. This compound.

- Stenutz. This compound.

- PubChem. 2-Amino-3-methylbutanenitrile.

- ChemSynthesis. This compound.

- University of Colorado Boulder. Nuclear Magnetic Resonance (NMR) Spectroscopy.

- Doc Brown's Chemistry. Interpreting the infrared spectrum of 2-methylbutane.

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:4475-95-0 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [stenutz.eu]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

2-Amino-2-methylbutanenitrile spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-methylbutanenitrile

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 4475-95-0). While experimentally derived spectra for this specific compound are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its characteristic spectral features. By examining data from structurally analogous compounds, this guide offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and confirm the structure of this compound. The guide includes detailed explanations of spectral assignments, step-by-step experimental protocols, and visual diagrams to illustrate molecular structure and analytical workflows.

Introduction to this compound

This compound is an organic compound featuring a quaternary carbon substituted with an amino group, a nitrile group, a methyl group, and an ethyl group. Its molecular formula is C₅H₁₀N₂ and it has a molecular weight of approximately 98.15 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis. The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a wide range of chemical transformations.

Accurate structural confirmation is the bedrock of chemical synthesis and analysis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and confirm the identity and purity of a synthesized compound. This guide synthesizes the predicted data from ¹H NMR, ¹³C NMR, IR, and MS to create a complete spectroscopic profile of this compound.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) or direct infusion system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and its fragments.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in combining the information from multiple techniques to build a self-validating and unambiguous structural confirmation.

Sources

2-Amino-2-methylbutanenitrile solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-2-methylbutanenitrile

Introduction

This compound (CAS: 4475-95-0) is a key chemical intermediate characterized by the presence of both a primary amine and a nitrile group on a tertiary carbon. This bifunctional nature makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals.[1][2] For researchers, process chemists, and formulation scientists, a thorough understanding of its solubility profile is paramount. Solubility dictates reaction kinetics in solution, influences purification strategies such as crystallization, and is a critical parameter in developing formulations for biological and industrial applications.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It moves beyond simple qualitative descriptors to explore the underlying physicochemical principles that govern its solubility in aqueous and organic systems. Furthermore, this document details robust, field-proven methodologies for the experimental determination of its solubility, providing scientists with the practical knowledge required for accurate and reproducible measurements.

Part 1: Core Physicochemical Profile

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound possesses a five-carbon backbone with two key functional groups: a nucleophilic primary amine (-NH₂) and an electron-withdrawing nitrile (-C≡N) group. The presence of methyl and ethyl groups on the α-carbon contributes to its lipophilic character.

The interplay between the polar amine and nitrile moieties, which can participate in hydrogen bonding, and the nonpolar alkyl groups dictates its affinity for various solvents. Publicly available data from sources like PubChem consistently describe the compound as a yellow liquid with an ammonia-like odor that is "insoluble in water."[1] This observation aligns with its structure as a nitrile higher than propionitrile, which typically exhibit low aqueous solubility.[1]

A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4475-95-0 | [1][3][4] |

| Molecular Formula | C₅H₁₀N₂ | [1][4][5] |

| Molecular Weight | 98.15 g/mol | [1][4] |

| Appearance | Yellow liquid with an ammonia-like odor | [1] |

| Density | ~0.907 g/cm³ | [3] |

| Boiling Point | 193.3 °C at 760 mmHg | [3] |

| Flash Point | 70.7 °C | [3] |

| LogP (Predicted) | 1.33768 | [3] |

Part 2: Aqueous Solubility Profile: The Critical Impact of pH

While qualitatively described as insoluble in neutral water, the presence of the primary amino group means the aqueous solubility of this compound is fundamentally dependent on pH. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, capable of accepting a proton from an acid to form a positively charged ammonium salt.

Acid-Base Equilibrium

The equilibrium between the neutral, free base form (B) and its protonated, conjugate acid form (BH⁺) is the single most important factor governing its aqueous solubility. The free base, with its significant nonpolar character, has very limited solubility in water. In contrast, the protonated form is an ionic salt, which is expected to be highly soluble in water due to favorable ion-dipole interactions.

Caption: Acid-base equilibrium governing the aqueous solubility of the compound.

The Role of pKa

According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly below the pKa, the protonated (soluble) form will dominate. Conversely, at a pH well above the pKa, the neutral (poorly soluble) free base will be the predominant species. This relationship is critical for any process involving this compound in an aqueous environment, including:

-

Synthesis: Running reactions in an acidic aqueous medium can keep the aminonitrile in solution.

-

Extraction/Purification: The compound can be moved between aqueous and organic layers by simply adjusting the pH. At low pH, it will partition into the aqueous phase, while at high pH, it will move into an organic phase.

-

Formulation: For any potential biological application, formulating at a pH that ensures solubility is essential for bioavailability.

Effect of Temperature

For most solid solutes, solubility increases with temperature. While this compound is a liquid, its miscibility with water is also expected to increase with temperature. However, this must be balanced with the compound's stability, as elevated temperatures, particularly in strongly acidic or basic solutions, can promote the hydrolysis of the nitrile group, leading to the formation of amides or carboxylic acids.[6]

Part 3: Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." Given its molecular structure, which contains both polar and nonpolar regions, this compound is expected to exhibit good solubility in a range of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The compound is expected to be freely soluble or miscible in these solvents due to favorable interactions with both the amino and nitrile groups.

-

Polar Aprotic Solvents (e.g., Acetonitrile, THF, DMSO): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is expected due to dipole-dipole interactions and hydrogen bonding between the solvent and the compound's amino group.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited. While the alkyl backbone provides some lipophilicity, the polar amine and nitrile groups will hinder dissolution in a purely nonpolar environment.

Table 2: Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | Strong hydrogen bonding interactions. |

| Polar Aprotic | Acetonitrile, THF, DMSO | High / Miscible | Favorable dipole-dipole interactions. |

| Halogenated | Dichloromethane | Moderate to High | Moderate polarity allows interaction with both polar and nonpolar parts of the molecule. |

| Aromatic | Toluene | Low to Moderate | Primarily van der Waals interactions with the alkyl groups. |

| Aliphatic | Hexane, Heptane | Low / Immiscible | Mismatch in polarity; weak interactions. |

Note: The predictions in Table 2 are based on chemical principles. Experimental verification is required for quantitative assessment.

Part 4: Standard Methodologies for Solubility Determination

Accurate determination of solubility requires robust and well-controlled experimental protocols. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[7][8] This involves agitating an excess of the compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved portion and quantification of the dissolved analyte.

Caption: Experimental workflow for determining equilibrium solubility.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from standard industry practices and USP guidelines for determining the thermodynamic solubility of chemical compounds.[7][9]

-

System Preparation: Add a measured volume of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol) to several glass vials with screw caps. For aqueous measurements, verify and record the initial pH of the buffer.[7]

-

Compound Addition: Add an excess amount of this compound to each vial. An excess is confirmed by the visual presence of undissolved compound (e.g., as a separate liquid phase or emulsion).

-

Causality: Using an excess ensures that the solution becomes saturated, which is the definition of thermodynamic equilibrium solubility.[8]

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours.

-

Causality: This extended agitation period allows the system to overcome kinetic barriers and reach a true thermodynamic equilibrium between the dissolved and undissolved phases.[10] Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow coarse separation. Carefully withdraw an aliquot from the supernatant, avoiding any undissolved material. Immediately filter the aliquot through a chemically resistant, low-binding syringe filter (e.g., 0.22 µm PTFE).

-

Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured.[7] Failure to remove microscopic undissolved droplets will lead to a significant overestimation of solubility.

-

-

pH Measurement (Aqueous Only): For aqueous samples, measure and record the final pH of the saturated solution to ensure the compound itself did not alter the buffer's pH.[7]

-

Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

Protocol 2: Quantification by Reverse-Phase HPLC with UV Detection

A dedicated analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. While the compound lacks a strong chromophore, quantification at low UV wavelengths is feasible for this purpose.

-

Instrumentation: A standard HPLC system with a UV-Vis detector is required.[11][12]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Rationale: A C18 stationary phase provides sufficient hydrophobic retention for this moderately polar analyte.

-

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio (e.g., 30:70 ACN:Buffer) should be optimized to achieve a suitable retention time (e.g., 3-7 minutes).

-

Rationale: Acetonitrile is a common organic modifier. A low pH buffer is used to ensure the amino group is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Rationale: While not ideal, the nitrile and amine functional groups exhibit some absorbance at low UV wavelengths, which is sufficient for quantification in a clean sample matrix like a solubility assay.

-

-

Injection Volume: 10 µL.

-

-

Calibration:

-

Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Inject each standard in triplicate to establish a calibration curve by plotting the peak area against concentration.[13] The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

-

-

Analysis and Calculation:

-

Inject the diluted filtrate sample(s) from Protocol 1.

-

Determine the peak area for the analyte.

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility value (e.g., in mg/mL or µg/mL).

-

Part 5: Stability Considerations During Solubility Assessment

An accurate solubility measurement reflects the equilibrium concentration of the intact compound. Chemical degradation during the experiment can lead to erroneously low or variable results.

-

Hydrolytic Stability: As an α-aminonitrile, the compound is susceptible to hydrolysis, particularly under harsh pH conditions (pH < 2 or pH > 10) and elevated temperatures.[6] The nitrile group can hydrolyze to an amide and subsequently to a carboxylic acid. It is crucial to monitor for potential degradation products during the HPLC analysis. The appearance of new peaks over the course of the equilibration period is a clear indicator of instability.

-

Oxidative Stability: Primary amines can be susceptible to oxidation. While less of a concern in a sealed vial under ambient conditions, it is good practice to work with fresh material and consider if the solvent has been sparged with nitrogen if oxidative degradation is suspected.

-

Reactivity with Acids: The compound is incompatible with strong oxidizing acids, which can lead to violent reactions.[1] Standard buffered solutions used for solubility testing do not pose this risk, but it is a critical consideration for overall chemical handling.

Conclusion

The solubility profile of this compound is a classic example of how molecular structure dictates physicochemical behavior. While its intrinsic aqueous solubility is poor, it is dramatically enhanced in acidic conditions due to the protonation of its primary amino group. It exhibits high solubility in polar organic solvents, a property that can be leveraged in synthetic and purification processes. For drug development professionals and chemical researchers, understanding this pH-dependent behavior is not merely academic; it is a fundamental requirement for controlling its reactivity, optimizing process conditions, and developing viable formulations. The methodologies detailed in this guide provide a robust framework for obtaining the accurate, high-quality solubility data necessary to advance scientific and developmental objectives.

References

- Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2008). Study of pH-dependent solubility of organic bases. Revisit of... Dissolution Technologies, referencing the principles of the shake-flask method.

- PubChem. (n.d.). 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information.

- United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.

- Pascal, R., & Boiteau, L. (2011). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel).

- Indalkar, K. S., et al. (2017). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.

- ChemSrc. (n.d.). This compound.

- ChemSynthesis. (n.d.). This compound.

- U.S. Environmental Protection Agency. (n.d.). Butanenitrile, 2-amino-2-methyl-. Substance Registry Services.

- PubChem. (n.d.). 2-Amino-2-methylpropionitrile. National Center for Biotechnology Information.